N-methoxy-N-methylthiophene-2-carboxamide
Overview
Description
N-methoxy-N-methylthiophene-2-carboxamide is a compound that is related to various research areas, including the synthesis of pharmaceuticals and materials science. While the provided papers do not directly discuss N-methoxy-N-methylthiophene-2-carboxamide, they do provide insights into similar compounds and methodologies that could be relevant for its analysis. For instance, the synthesis of N-methoxy-N-methylamides, which are structurally related, is discussed in several papers . These compounds are known for their utility as acylating agents in organic synthesis, particularly in the formation of ketones without side products .
Synthesis Analysis
The synthesis of N-methoxy-N-methylamides, which are closely related to N-methoxy-N-methylthiophene-2-carboxamide, can be achieved through various methods. One approach involves the condensation of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride using coupling reagents such as oxalyl chloride . Another method uses trichloromethyl chloroformate in the presence of triethylamine at room temperature . Additionally, 2-chloro-1-methylpyridinium iodide has been used as a coupling agent to convert carboxylic acids to their corresponding N-methoxy-N-methylamides without racemization when starting from chiral carboxylic acids .
Molecular Structure Analysis
The molecular structure of compounds similar to N-methoxy-N-methylthiophene-2-carboxamide can be stabilized by intramolecular hydrogen bonds, as seen in the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide . The heterocyclic rings in these compounds often adopt specific conformations, such as half-chair, influenced by these hydrogen bonds. The molecular geometries and electronic structures of related compounds have been optimized and calculated using ab initio methods, which could also be applied to N-methoxy-N-methylthiophene-2-carboxamide .
Chemical Reactions Analysis
The reactivity of N-methoxy-N-methylamides is well-documented, with their ability to react with organometallics to produce ketones . Additionally, the synthesis of N-methoxy-N-methylcyanoformamide, a related compound, has been reported to enable the one-pot preparation of β-carbonyl Weinreb amides and unsymmetrical ketones from various organometallic species . These reactions are relevant to the chemical behavior of N-methoxy-N-methylthiophene-2-carboxamide, as they provide a basis for understanding its potential reactivity in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to N-methoxy-N-methylthiophene-2-carboxamide can be inferred from the literature. For example, the thermal stability of a novel pyrazole derivative was found to be up to 190 °C, and its intermolecular interactions were analyzed by Hirshfeld surface analysis . Such analyses can provide insights into the stability and intermolecular interactions of N-methoxy-N-methylthiophene-2-carboxamide. Additionally, the solvent effects on structural parameters and non-linear optical properties of related compounds have been studied, which could be relevant for understanding the properties of N-methoxy-N-methylthiophene-2-carboxamide .
Scientific Research Applications
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some fields where thiophene derivatives are utilized:
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Medicinal Chemistry : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
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Industrial Chemistry : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
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Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
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Organic Field-Effect Transistors (OFETs) : Thiophene derivatives are used in the fabrication of OFETs .
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Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives are used in the fabrication of OLEDs .
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Pharmacology : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Synthesis of Bioactive Compounds and Fluorescent Probes : N-Alkylation of 2-methoxy-10H-phenothiazine, a valuable building block for the synthesis of bioactive compounds and reaction-based fluorescent probes, has been revisited aimed at introducing a substituent easily convertible into cationic or zwitterionic side chains .
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Biomedical Applications : MXenes, which are new inorganic nanomaterials with ultrathin atomic thickness, have been widely applied in the biomedical field. They have been used in biosensors, diagnosis, therapy, antibacterial agents, and implants, among other areas .
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Organic Processes : The compound could potentially be used in organic processes both at laboratory and pilot scale .
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Synthesis of Bioactive Compounds and Fluorescent Probes : N-Alkylation of 2-methoxy-10H-phenothiazine, a valuable building block for the synthesis of bioactive compounds and reaction-based fluorescent probes, has been revisited aimed at introducing a substituent easily convertible into cationic or zwitterionic side chains .
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Biomedical Applications : MXenes, which are new inorganic nanomaterials with ultrathin atomic thickness, have been widely applied in the biomedical field. They have been used in biosensors, diagnosis, therapy, antibacterial agents, and implants, among other areas .
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Organic Processes : The compound could potentially be used in organic processes both at laboratory and pilot scale .
Safety And Hazards
properties
IUPAC Name |
N-methoxy-N-methylthiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMGILGPRYQSOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CS1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394251 | |
Record name | N-methoxy-N-methylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methylthiophene-2-carboxamide | |
CAS RN |
229970-94-9 | |
Record name | N-methoxy-N-methylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methoxy-N-methyl-2-thiophenecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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